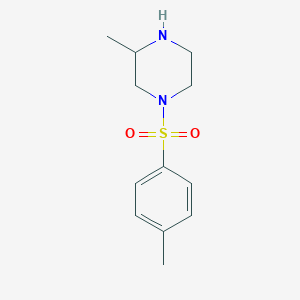

3-Methyl-1-(toluene-4-sulfonyl)-piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-Methyl-1-(toluene-4-sulfonyl)-piperazine involves nucleophilic substitution reactions, where piperazine derivatives are functionalized with sulfonyl chloride groups. For example, 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine and similar compounds are synthesized through reactions involving nucleophilic substitutions, highlighting the method's versatility in introducing the sulfonyl group into piperazine structures (Naveen et al., 2009).

Molecular Structure Analysis

Structural analyses of these compounds, such as X-ray crystallography, reveal the geometric and conformational details. For instance, the chair conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfur atom are common structural features observed (Naveen et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 3-Methyl-1-(toluene-4-sulfonyl)-piperazine derivatives are diverse, including further functionalization of the piperazine ring. These reactions are crucial for the synthesis of various pharmacologically active compounds and highlight the chemical versatility of the sulfonyl-piperazine framework (Wu Qi, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are influenced by the sulfonyl group and the overall molecular structure. X-ray crystallography studies provide insights into the crystalline forms and stability of these compounds under various conditions (Naveen et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly affected by the piperazine and sulfonyl functional groups. These properties are essential for understanding the behavior of these compounds in chemical syntheses and potential pharmaceutical applications (Wu Qi, 2014).

Wissenschaftliche Forschungsanwendungen

-

Sulfur-Containing Pyrazoles, Pyrazolines and Indazoles

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of heterocyclic compounds having the pyrazole, pyrazoline, or indazole nucleus, which are the basic elements for the design of drug-like compounds with multiple biological activities .

- Method : An original method for the synthesis of 2-[5-methyl-4-(toluene-4-sulfonyl)-2H-pyrazol-3-yl]-phenol 47 in 90% yield has been offered .

- Results : The synthesis resulted in a 90% yield of the desired compound .

-

Sulfonate Synthesis by Sulfonylation (Tosylation)

-

Formal Anti-Markovnikov Hydromethylation of Alkenes

- Field : Organic Chemistry

- Application : This compound could potentially be used in the formal anti-Markovnikov hydromethylation of alkenes .

- Method : The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

Synthesis of 1,2,3,4,5,6-Hexahydro-[2,2]bipyridinyl Derivatives

- Field : Organic Chemistry

- Application : This compound could potentially be used in the synthesis of 1,2,3,4,5,6-hexahydro-[2,2]bipyridinyl derivatives .

- Method : The specific method of synthesis is not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Synthesis of Sulfur-Containing Azoles

-

Synthesis of 1,2,3,4,5,6-Hexahydro-[2,2]bipyridinyl Derivatives

- Field : Organic Chemistry

- Application : This compound could potentially be used in the synthesis of 1,2,3,4,5,6-hexahydro-[2,2]bipyridinyl derivatives .

- Method : The specific method of synthesis is not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

Eigenschaften

IUPAC Name |

3-methyl-1-(4-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-3-5-12(6-4-10)17(15,16)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFXTJXVCJULLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444452 |

Source

|

| Record name | 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(toluene-4-sulfonyl)-piperazine | |

CAS RN |

178624-90-3 |

Source

|

| Record name | 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)

![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)

![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)